1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane
Overview
Description
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane is a chemical compound with the molecular formula C10H15ClN4O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Scientific Research Applications
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane typically involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with azepane under specific conditions. One common method includes the use of a solvent such as dioxane and a base like sodium carbonate. The reaction is carried out at elevated temperatures, usually between 70-80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave irradiation has been employed to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biological molecules, potentially inhibiting their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound shares a similar triazine core but has different substituents, leading to distinct chemical properties and applications.
4,6-Dimethoxy-2-chloro-s-triazine: Another triazine derivative with similar structural features but different reactivity and uses.
Uniqueness
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its azepane ring provides additional versatility in chemical synthesis and potential biological activity .
Properties
IUPAC Name |
1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-16-10-13-8(11)12-9(14-10)15-6-4-2-3-5-7-15/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOUBOWHTULFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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